molecular formula C12H12F3NO2 B2625499 (3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one CAS No. 201659-55-4

(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one

Cat. No.: B2625499
CAS No.: 201659-55-4
M. Wt: 259.228
InChI Key: VJPJVALPZDUGPY-FPLPWBNLSA-N
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Description

(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one typically involves the reaction of 4-methoxyaniline with a trifluoromethyl ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyphenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-4-[(4-Methylphenyl)amino]-3-penten-2-one
  • (3Z)-4-amino-3-penten-2-one
  • (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one

Uniqueness

(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-(4-methoxyanilino)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-8(7-11(17)12(13,14)15)16-9-3-5-10(18-2)6-4-9/h3-7,16H,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPJVALPZDUGPY-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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